molecular formula C8H7BrINO2 B8526526 Methyl 2-amino-3-bromo-5-iodobenzoate

Methyl 2-amino-3-bromo-5-iodobenzoate

Cat. No.: B8526526
M. Wt: 355.95 g/mol
InChI Key: SBQGFSIQZQADOG-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-bromo-5-iodobenzoate is a halogenated aromatic ester with the molecular formula C₈H₆BrIN₂O₂. Its structure features a benzoate backbone substituted with amino (-NH₂), bromo (-Br), and iodo (-I) groups at positions 2, 3, and 5, respectively, and a methyl ester (-COOCH₃) at the carboxyl position. The amino group enhances nucleophilic reactivity, while the halogens (Br and I) enable participation in cross-coupling reactions, such as Suzuki or Ullmann couplings.

Limited direct data on this compound are available in the provided evidence, but insights can be inferred from structurally related analogs, such as methyl 3-bromo-5-iodobenzoate and methyl 3-bromo-2-fluoro-5-iodobenzoate .

Properties

Molecular Formula

C8H7BrINO2

Molecular Weight

355.95 g/mol

IUPAC Name

methyl 2-amino-3-bromo-5-iodobenzoate

InChI

InChI=1S/C8H7BrINO2/c1-13-8(12)5-2-4(10)3-6(9)7(5)11/h2-3H,11H2,1H3

InChI Key

SBQGFSIQZQADOG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)I)Br)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares substituents and functional groups of methyl 2-amino-3-bromo-5-iodobenzoate with analogous compounds:

Compound Name Substituents (Positions) Functional Groups Present
This compound -NH₂ (2), -Br (3), -I (5) Amino, halogen, ester
Methyl 3-bromo-5-iodobenzoate -Br (3), -I (5) Halogen, ester
Methyl 3-bromo-2-fluoro-5-iodobenzoate -F (2), -Br (3), -I (5) Halogen, ester
Methyl 5-bromo-2-Cl-4-F-3-iodobenzoate -Cl (2), -F (4), -Br (5), -I (3) Halogen, ester

Key Observations :

  • Halogen positioning (e.g., Br at position 3 vs. 5) influences steric and electronic effects, altering reactivity in coupling reactions .

Physicochemical Properties

While direct data for the target compound are sparse, methyl esters with halogen substituents generally exhibit the following trends:

  • Solubility: Halogenated benzoates are typically sparingly soluble in water but soluble in organic solvents like DCM or THF. The amino group may slightly improve aqueous solubility due to polarity .
  • Stability : Iodo-substituted compounds are prone to light-induced degradation, necessitating storage at 4–8°C (as seen in methyl 3-bromo-2-fluoro-5-iodobenzoate) .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing Methyl 2-amino-3-bromo-5-iodobenzoate, given its multiple substituents?

  • Methodological Answer : The synthesis requires sequential halogenation and protection/deprotection strategies to avoid cross-reactivity. For example, the bromine and iodine substituents (positions 3 and 5) are typically introduced via electrophilic aromatic substitution (EAS) under controlled conditions (e.g., using Br₂/FeBr₃ or I₂/HNO₃). The amino group (position 2) may require protection (e.g., acetylation) during halogenation to prevent unwanted side reactions. Methyl esterification of the carboxylic acid precursor (e.g., via SOCl₂/MeOH) is a common final step .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?

  • Methodological Answer :

  • ¹H/¹³C-NMR : The amino group (NH₂) in position 2 shows broad peaks in DMSO-d₆ due to hydrogen bonding. Deuterated chloroform may suppress this, but solubility must be confirmed. Coupling patterns for aromatic protons (if any) will reflect substituent positions.
  • IR : Key peaks include N-H stretching (~3400 cm⁻¹ for NH₂), ester C=O (~1720 cm⁻¹), and aromatic C-Br/C-I vibrations (600–500 cm⁻¹).
  • MS : High-resolution mass spectrometry (HRMS) is essential to confirm the molecular ion (C₈H₇BrINO₂, exact mass 362.87 g/mol) and isotopic patterns from bromine/iodine .

Advanced Research Questions

Q. How do competing electronic effects (e.g., NH₂ as an activating group vs. Br/I as deactivating groups) influence regioselectivity in further functionalization?

  • Methodological Answer : The amino group (strongly activating, ortho/para-directing) and halogens (weakly deactivating, meta-directing) create competing electronic environments. Computational modeling (e.g., density-functional theory (DFT) using B3LYP/6-31G*) can predict reactive sites by mapping electrostatic potentials and Fukui indices. For example, coupling reactions (e.g., Suzuki-Miyaura) at position 5 (iodine) may dominate due to steric accessibility and electronic activation from the NH₂ group .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

  • Methodological Answer : Discrepancies in X-ray diffraction (XRD) data (e.g., bond lengths or angles) may arise from disorder in the crystal lattice or solvent effects. Refinement tools like SHELXL (via Olex2 or WinGX) allow for modeling anisotropic displacement parameters and partial occupancy. If iodine’s heavy atom effect causes absorption errors, multi-scan corrections or synchrotron data collection are recommended .

Q. How can regioselective cross-coupling reactions (e.g., Sonogashira, Heck) be optimized for this substrate?

  • Methodological Answer :

  • Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for iodine-selective coupling (position 5), leveraging the “halogen dance” effect. Bromine (position 3) is less reactive but can be targeted using CuI/ligand systems.
  • Solvent/Base Optimization : Use DMF or THF with Cs₂CO₃ to deprotonate NH₂ and enhance nucleophilicity. Monitor reaction progress via TLC or in-situ IR to avoid overfunctionalization.
  • Example : Sonogashira coupling at iodine (position 5) with terminal alkynes yields arylacetylene derivatives, useful in material science .

Q. What are the challenges in computational modeling of this compound’s thermochemical properties (e.g., bond dissociation energies)?

  • Methodological Answer : High atomic numbers (Br, I) require relativistic corrections in DFT calculations. Hybrid functionals (e.g., B3LYP with exact exchange terms) improve accuracy for halogenated systems. Basis sets like def2-TZVP for Br/I and 6-31G* for lighter atoms balance computational cost and precision. Validation against experimental thermochemistry (e.g., DSC data) is critical .

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